N-cyclohexyl-N~2~-(3,4-dichlorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide
Overview
Description
N-cyclohexyl-N~2~-(3,4-dichlorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide is a complex organic compound with a molecular formula of C35H45Cl2N3O4S This compound is characterized by its unique structure, which includes a cyclohexyl group, a dichlorobenzyl group, and a sulfonyl group attached to a glycinamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-N~2~-(3,4-dichlorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Preparation of N-cyclohexylglycinamide: This involves the reaction of cyclohexylamine with glycine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form N-cyclohexylglycinamide.
Introduction of the 3,4-dichlorobenzyl group: This step involves the reaction of N-cyclohexylglycinamide with 3,4-dichlorobenzyl chloride in the presence of a base such as triethylamine to form N-cyclohexyl-N~2~-(3,4-dichlorobenzyl)glycinamide.
Sulfonylation: The final step involves the reaction of N-cyclohexyl-N~2~-(3,4-dichlorobenzyl)glycinamide with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-N~2~-(3,4-dichlorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH~4~) to reduce the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl chloride moiety, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO~4~), hydrogen peroxide (H~2~O~2~)
Reduction: Lithium aluminum hydride (LiAlH~4~), sodium borohydride (NaBH~4~)
Substitution: Triethylamine (TEA), pyridine, amines, thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Sulfides
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
N-cyclohexyl-N~2~-(3,4-dichlorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-cyclohexyl-N~2~-(3,4-dichlorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibition of Enzymes: It can inhibit certain enzymes involved in metabolic pathways, leading to the disruption of cellular processes.
Interaction with Receptors: The compound may bind to specific receptors on the cell surface, triggering a cascade of intracellular signaling events.
Induction of Apoptosis: It may induce programmed cell death (apoptosis) in cancer cells by activating apoptotic pathways.
Comparison with Similar Compounds
N-cyclohexyl-N~2~-(3,4-dichlorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide can be compared with other similar compounds, such as:
N-cyclohexyl-N~2~-(3,4-dimethoxybenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide: This compound has a similar structure but with methoxy groups instead of chloro groups on the benzyl ring.
N-cyclohexyl-N~2~-(4-ethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide: This compound has an ethoxy group on the phenyl ring instead of the dichlorobenzyl group.
N-cyclohexyl-N~2~-(3-methoxybenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide: This compound has a methoxy group on the benzyl ring instead of the dichlorobenzyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
N-cyclohexyl-2-[(3,4-dichlorophenyl)methyl-(4-methylphenyl)sulfonylamino]acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26Cl2N2O3S/c1-16-7-10-19(11-8-16)30(28,29)26(14-17-9-12-20(23)21(24)13-17)15-22(27)25-18-5-3-2-4-6-18/h7-13,18H,2-6,14-15H2,1H3,(H,25,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKJJDAJLEVVICU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC(=C(C=C2)Cl)Cl)CC(=O)NC3CCCCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26Cl2N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.